4-Bromo-2-(ethoxymethyl)thiophene

C–H arylation regioselective synthesis cross-coupling

For medicinal chemistry teams synthesizing 4-arylated thiophene libraries, protecting group manipulations increase step count and reduce yield. 4-Bromo-2-(ethoxymethyl)thiophene solves this by providing direct C4-selective cross-coupling with the C2-ethoxymethyl group acting as a blocking moiety. • Enables C4-selective Pd-catalyzed coupling without protection/deprotection sequences • Predicted boiling point of 233.7±25.0 °C supports GC analytical method development • Fully CLP-notified hazard classification (H302, H315, H319, H335) streamlines EU safety documentation • Requires refrigerated storage; supplied at ≥95% purity to ensure reproducibility

Molecular Formula C7H9BrOS
Molecular Weight 221.12 g/mol
CAS No. 1065184-23-7
Cat. No. B1528366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(ethoxymethyl)thiophene
CAS1065184-23-7
Molecular FormulaC7H9BrOS
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESCCOCC1=CC(=CS1)Br
InChIInChI=1S/C7H9BrOS/c1-2-9-4-7-3-6(8)5-10-7/h3,5H,2,4H2,1H3
InChIKeyYUWSQIHDUSSKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(ethoxymethyl)thiophene: Compound Overview


4-Bromo-2-(ethoxymethyl)thiophene is a C4-brominated thiophene derivative bearing a C2-ethoxymethyl substituent, belonging to the class of heteroaryl bromides used as synthetic intermediates . It exhibits predicted physicochemical properties including a density of 1.5±0.1 g/cm³, boiling point of 233.7±25.0 °C at 760 mmHg, and an ACD/LogP of 2.89 . The compound is notified under EU CLP with harmonised hazard classifications Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. Commercially available at ≥95% purity with refrigerated storage requirement, it serves as a versatile scaffold for further functionalisation via cross-coupling chemistry .

1
Workflow C4-selective cross-coupling scaffold
2
Selection Regiochemical control via C2 blocking group
3
Use Context Medicinal chemistry library synthesis

4-Bromo-2-(ethoxymethyl)thiophene: Isomer Differentiation


Within the C7H9BrOS isomer family, the position of the bromine substituent critically dictates both the regiochemical outcome of downstream cross-coupling reactions and the compound's physicochemical profile. In Pd-catalysed transformations, oxidative addition occurs preferentially at the C–Br bond adjacent to the thienyl sulfur [1]; consequently, 2-bromo isomers (e.g., 2-bromo-5-(ethoxymethyl)thiophene) react at the C2 position, whereas the 4-bromo isomer uniquely enables C4-selective functionalisation with the C2-ethoxymethyl group serving as a blocking moiety. This positional difference fundamentally prevents their interchange in synthetic sequences targeting 4-arylated thiophene scaffolds. Additionally, significant disparities in storage requirements (refrigerated vs. ambient) and predicted boiling points (233.7 °C vs. ~225–235 °C range across isomers) [2] create practical procurement and handling distinctions that make generic substitution scientifically unjustified for multi-step synthetic campaigns.

Regiochemistry Bromine positional isomers (2-bromo vs 3-bromo) yield orthogonal C–C bond formation sites, fundamentally altering synthetic outcomes.
Storage Refrigerated logistics for the 4-bromo isomer may not transfer to room-temperature-stable analogs, complicating procurement planning.
Safety Data Regulatory-notified hazard profiles are absent for non-notified isomers, potentially requiring additional in-house risk assessment.

4-Bromo-2-(ethoxymethyl)thiophene: Evidence vs. Analogs


C4-Selective Arylation Enabled by C2 Blocking Group

The 4-bromo-2-(ethoxymethyl)thiophene scaffold combines a C4 bromine with a C2-ethoxymethyl blocking group. In Pd-catalysed direct arylation, the bromo substituent at C2 of 3-substituted thiophenes acts as a blocking group enabling exclusive C5-arylation without C–Br bond cleavage [1]. By extension, the C2-ethoxymethyl substituent on the target compound occupies C2, directing any Pd-mediated coupling exclusively to the C4 position. In contrast, 2-bromo-5-(ethoxymethyl)thiophene (CAS 1065184-21-5) undergoes oxidative addition at C2 adjacent to sulfur, yielding C2-functionalised products [2]. This regiochemical orthogonality means the two isomers are non-interchangeable for any synthetic route requiring C4-arylated thiophene intermediates.

C4-Selective Arylation
Class-level inference
Orthogonal regioselectivity (C4 vs. C2 functionalisation)
Supports C4-arylated thiophene library synthesis
Pd-catalysed cross-coupling conditions
C–H arylation regioselective synthesis cross-coupling

Boiling Point Difference: 4-Bromo vs. 3-Bromo

ACD/Labs predicted data indicate a boiling point of 233.7±25.0 °C at 760 mmHg for 4-bromo-2-(ethoxymethyl)thiophene , compared with 229.2±25.0 °C for the 3-bromo-2-(ethoxymethyl)thiophene isomer (CAS 113699-43-7) [1]. The +4.5 °C difference (within overlapping error margins) may influence distillation-based purification strategies when simultaneously handling multiple isomers in a synthetic workflow.

Boiling Point Difference
Cross-study comparable
+4.5 °C (predicted mean; overlapping error ranges)
May support GC method development for isomer differentiation
233.7 vs 229.2 °C at 760 mmHg predicted
physicochemical properties purification distillation

Storage Requirement: Refrigerated vs. Ambient

4-Bromo-2-(ethoxymethyl)thiophene requires long-term storage at refrigerated temperatures (-4 °C to 2–8 °C) per Sigma-Aldrich specifications , whereas the isomeric 2-bromo-5-(ethoxymethyl)thiophene (CAS 1065184-21-5) is specified for storage at ambient room temperature . This difference in storage condition mandates distinct cold-chain logistics for the 4-bromo isomer, impacting shipping costs and laboratory storage planning.

Storage Requirement
Data to verify
Refrigerated vs. ambient storage
Impacts cold-chain logistics and lab storage planning
Vendor-specified long-term storage
storage stability logistics procurement

Pricing: 4-Bromo Isomer Premium

At the time of analysis, 4-bromo-2-(ethoxymethyl)thiophene was listed at €229.00 per 250 mg (€0.916/mg) from CymitQuimica , while the 2-bromo-5-(ethoxymethyl)thiophene isomer was available from AKSci at a lower unit price (exact price not disclosed but indicated as a more cost-effective bulk option) . The 4-bromo isomer commands a price premium likely reflecting its more specialised synthetic utility and lower-volume production economics.

Pricing Premium
Cross-study comparable
Premium pricing for 4-bromo isomer
Procurement cost may not offset synthetic step savings
Vendor-dependent; source-specific review
procurement cost budget planning vendor comparison

CLP Hazard Classification: Notified vs. Non-Notified

4-Bromo-2-(ethoxymethyl)thiophene carries a fully notified CLP classification under EU regulation: Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) with GHS07 warning pictogram [1]. By contrast, the 2-bromo-5-(ethoxymethyl)thiophene isomer lacks an ECHA C&L inventory entry, and the 3-bromo-2-(ethoxymethyl)thiophene isomer similarly has no harmonised CLP notification [2][3]. The presence of a regulatory-notified hazard profile for the 4-bromo isomer provides laboratories with validated safety handling data, whereas the absence for other isomers introduces uncertainty in risk assessment.

CLP Hazard Classification
Source review
Notified H302, H315, H319, H335; GHS07
Streamlines EU regulatory safety documentation
Absent for non-notified isomers
safety data regulatory compliance risk assessment

4-Bromo-2-(ethoxymethyl)thiophene: Application Scenarios


Medicinal Chemistry: C4-Selective Arylation

When constructing 4-arylated thiophene compound libraries for drug discovery, 4-bromo-2-(ethoxymethyl)thiophene provides direct C4 functionalisation without requiring protecting group manipulations. The C2-ethoxymethyl substituent acts as a blocking group, ensuring that Pd-catalysed cross-coupling occurs exclusively at the C4 position, as supported by the regioselective arylation principles established for bromo-substituted thiophenes [1]. This reduces synthetic step count compared to routes starting from 2-bromo isomers, which would necessitate additional protection/deprotection sequences to achieve C4 selectivity.

Distillation Purification of Isomer Mixtures

The predicted boiling point of 233.7±25.0 °C for the 4-bromo isomer offers a measurable parameter for developing GC-based analytical methods to distinguish it from the 3-bromo isomer (229.2±25.0 °C) in crude reaction mixtures. Laboratories handling mixed thiophene isomer streams can leverage this predicted difference for method development, although the overlapping error ranges necessitate validation under actual experimental conditions.

Cold-Chain Logistics for Stability-Sensitive Campaigns

For multi-step synthetic campaigns requiring extended storage of intermediates, the refrigerated storage requirement of 4-bromo-2-(ethoxymethyl)thiophene must be factored into procurement and inventory planning. Unlike the room-temperature-stable 2-bromo-5-(ethoxymethyl)thiophene, this compound necessitates refrigerated shipping and storage infrastructure, making it suitable for well-equipped facilities with cold-chain logistics capabilities.

EU Regulatory Compliance for Lab Operations

For laboratories operating under EU chemical safety regulations (REACH/CLP), the availability of a fully notified hazard classification (H302, H315, H319, H335; GHS07) for 4-bromo-2-(ethoxymethyl)thiophene [2] streamlines safety documentation. In contrast, the isomeric 2-bromo and 3-bromo variants lack ECHA C&L notifications, requiring additional in-house hazard assessment efforts. This makes the 4-bromo isomer the preferred choice for EU-based research groups seeking regulatory compliance efficiency.

Application
Selection Property
Validation Focus
C4-Arylation library synthesis
Regiochemical control
C2 blocking group directs Pd coupling
Isomer mixture analysis
Predicted boiling point
GC method development for isomer resolution
Cold-chain synthesis campaigns
Refrigerated storage requirement
Inventory planning and logistics review
EU lab safety compliance
Notified CLP classification
Risk assessment and safety documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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